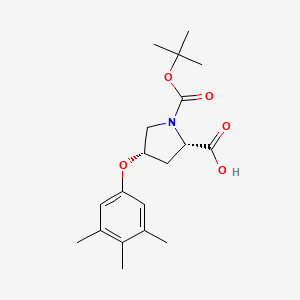
1-(三氟乙酰基)哌啶-4-羧酸乙酯
描述
Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C10H14F3NO3 and its molecular weight is 253.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
光敏探针的合成
该化合物可作为合成光敏探针的反应物。 这些探针旨在区分非竞争性GABA受体拮抗剂的结合位点 .
光敏α-甘露糖苷和甘露糖基肽的制备
它也可用于制备光敏α-甘露糖苷和甘露糖基肽。 这些物质在研究碳水化合物-蛋白质相互作用方面有应用,而碳水化合物-蛋白质相互作用在许多生物过程中至关重要 .
人细胞色素P450 2B6的失活
该化合物用于合成人细胞色素P450 2B6的失活剂。 这种酶参与几种临床重要药物的代谢,其失活有助于理解药物相互作用 .
光亲和标记的富氏酸类似物的合成
它用于合成光亲和标记的富氏酸类似物。 这些类似物可用于研究富氏酸的作用机制,富氏酸是一种强效抗生素 .
羟酰胺作为抗惊厥药的生产
该化合物用于生产羟酰胺,羟酰胺具有作为抗惊厥药的潜在用途。 抗惊厥药是预防或减轻癫痫发作严重程度的药物 .
抗疟疾剂的合成
它可用于合成抗疟疾剂。 例如,含叔丁基-4-氧代-1-哌啶羧酸酯(该化合物的衍生物)的苯胺溶液已被用于合成抗疟疾剂 .
生化分析
Biochemical Properties
Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its trifluoroacetyl and piperidine moieties. These interactions can influence the activity of enzymes by either inhibiting or activating them. For instance, the trifluoroacetyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby affecting their catalytic activity .
Cellular Effects
Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate involves its binding interactions with biomolecules. The trifluoroacetyl group can interact with the active sites of enzymes, leading to inhibition or activation of their activity. This compound can also modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to changes in cell viability, proliferation, and differentiation. Additionally, the degradation products of this compound may have different biological activities compared to the parent compound .
Dosage Effects in Animal Models
The effects of ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it may exhibit toxic or adverse effects. For example, high doses of this compound may lead to oxidative stress, inflammation, or apoptosis in cells. It is important to determine the threshold effects and safe dosage ranges for this compound in animal studies .
Metabolic Pathways
Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate is involved in various metabolic pathways. It can interact with enzymes and cofactors that are involved in the metabolism of other compounds. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments. The localization and accumulation of this compound can affect its biological activity and function .
Subcellular Localization
Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate is localized to specific subcellular compartments, which can influence its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity .
属性
IUPAC Name |
ethyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO3/c1-2-17-8(15)7-3-5-14(6-4-7)9(16)10(11,12)13/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQOKFHOYQQYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(2-Hydroxyethyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1464176.png)
![tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1464177.png)

![7-Benzyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B1464179.png)

![2-[(E)-1-Benzoyl-2-(dimethylamino)ethenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1464183.png)

![5-Amino-1-[(4-methyl-2-morpholinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B1464189.png)

![5-[Benzyl(methyl)amino]-3-pyridazinol](/img/structure/B1464192.png)


